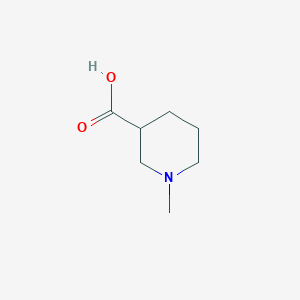

1-methylpiperidine-3-carboxylic Acid

Description

Significance as a Fundamental Heterocyclic Scaffold

The 1-methylpiperidine-3-carboxylic acid structure is built upon the piperidine (B6355638) ring, a ubiquitous heterocyclic scaffold in natural products and pharmaceuticals. The piperidine motif is a saturated six-membered ring containing one nitrogen atom, which imparts basicity and a three-dimensional structure that is often crucial for biological interactions.

The significance of the this compound scaffold lies in its specific substitution pattern:

N-Methylation: The methyl group on the nitrogen atom locks it as a tertiary amine. This removes the hydrogen bond donor capability of the secondary amine found in its precursor, nipecotic acid (piperidine-3-carboxylic acid), and influences the compound's basicity, lipophilicity, and steric profile. nih.gov

3-Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional handle. It can act as a hydrogen bond donor and acceptor and is ionizable under physiological conditions. This group is pivotal for forming salts, esters, amides, and other derivatives, and often plays a critical role in binding to biological targets. nih.govnih.gov The presence of this acidic functional group is a common feature in many therapeutic agents. nih.gov

This distinct arrangement of functional groups makes the scaffold a valuable starting point for creating molecules with specific stereochemical and electronic properties required for targeted biological activity.

Role in Contemporary Medicinal Chemistry and Drug Discovery Research

In medicinal chemistry, the this compound scaffold serves as a crucial building block for designing and synthesizing novel therapeutic agents. Its derivatives have been explored for their potential activity against a range of biological targets. The carboxylic acid moiety, in particular, is a well-established pharmacophore, though it is sometimes replaced by bioisosteres—other functional groups with similar physical or chemical properties—to enhance drug-like characteristics such as metabolic stability and membrane permeability. nih.govdrughunter.com

Research has demonstrated the utility of this scaffold in developing compounds with various biological activities. For instance, derivatives of the closely related piperidine-3-carboxylic acid (nipecotic acid) are known to be potent inhibitors of γ-aminobutyric acid (GABA) uptake. nih.gov The N-methylated version provides a distinct chemical entity for further exploration in this area. datapdf.com Furthermore, the scaffold is structurally related to arecoline (B194364), a natural alkaloid, and has been used as a starting material for the synthesis of arecoline analogs and other structurally simplified cocaine analogs aimed at studying dopamine (B1211576) transporters. nih.gov

| Derivative Class | Biological Target / Research Area | Significance of the Scaffold |

|---|---|---|

| Arecoline Analogs | Cholinergic Receptors, Dopamine Transporters | Provides the core N-methylpiperidine structure for modification. |

| Substituted Piperidines | GABA Uptake Inhibition | Serves as a lead structure for inhibitors targeting neurotransmitter systems. datapdf.com |

| Cocaine Analogues | Dopamine Transport Blockade | Used to create structurally simplified analogs to study stimulant activity. |

Importance as a Versatile Building Block in Organic Synthesis

The chemical reactivity of this compound makes it a versatile building block for synthetic chemists. The two primary functional groups, the tertiary amine and the carboxylic acid, can undergo a wide range of chemical transformations, often independently of one another.

The carboxylic acid is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, including:

Esters: Through Fischer esterification or reaction with alkyl halides, which is a key step in the synthesis of compounds like arecoline from its precursors. google.com

Amides: By coupling with amines using standard peptide coupling reagents or after conversion to an acid chloride. google.com

Alcohols: Via reduction of the carboxylic acid or its ester derivative.

A notable application of this compound is its role as a precursor in the synthesis of the natural product arecoline. google.com This synthesis involves the esterification of the carboxylic acid group, followed by further chemical transformations. google.com The versatility of this compound allows chemists to systematically modify its structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the construction of complex molecular architectures.

| Reaction Type | Reagent(s) | Resulting Functional Group/Product | Reference |

|---|---|---|---|

| Esterification | Methanol (B129727), Acid Catalyst (e.g., HCl) | Methyl 1-methylpiperidine-3-carboxylate | google.com |

| Amide Coupling | Thionyl chloride, then an amine (e.g., Diethylamine) | N,N-disubstituted 1-methylpiperidine-3-carboxamide | google.com |

| Salt Formation | Hydrochloric Acid (HCl) | This compound hydrochloride | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIXGVABNMIOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371716, DTXSID00902717 | |

| Record name | 1-methylpiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-70-5 | |

| Record name | 1-methylpiperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Route Development

Hydrolysis of 1-Methylpiperidine-3-carboxylate Esters

The final step in many synthetic routes to 1-methylpiperidine-3-carboxylic acid involves the hydrolysis of a corresponding ester, such as methyl 1-methylpiperidine-3-carboxylate. This transformation is critical for obtaining the free carboxylic acid.

The conversion of esters to carboxylic acids is a fundamental organic transformation, and its efficiency is highly dependent on the chosen conditions. For piperidine-based esters, both acidic and basic hydrolysis can be employed.

Vigorous basic hydrolysis is a common method. For instance, refluxing the ester with a strong base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and water can effectively cleave the ester bond. researchgate.net Following the hydrolysis, acidification is necessary to protonate the resulting carboxylate salt and isolate the carboxylic acid. researchgate.net

Alternatively, acidic hydrolysis, often using a strong mineral acid like hydrochloric acid, can be utilized. This method can be particularly advantageous as it directly yields the hydrochloride salt of the carboxylic acid, which can sometimes be more easily isolated and purified. researchgate.net

The optimization of these conditions involves considering factors such as reaction time, temperature, and the concentration of the acid or base to maximize the yield and purity of the final product while minimizing potential side reactions. For example, in the synthesis of related piperidine (B6355638) carboxylates, selective hydrolysis has been achieved using concentrated sulfuric acid, which can prevent further reactions by precipitating the product as a salt. researchgate.net

A general, optimized protocol for the hydrolysis of various indole (B1671886) alkanoate esters involves microwave-assisted saponification using trimethyltin (B158744) hydroxide (Me3SnOH). This method has been shown to be rapid, with reactions often reaching completion within 20 to 30 minutes, and features a straightforward workup. nih.gov

Table 1: Comparison of Hydrolytic Reagents for Ester Cleavage

| Reagent/Condition | Advantages | Disadvantages |

| Sodium Hydroxide | Effective for robust esters. | May require harsh conditions (reflux). |

| Hydrochloric Acid | Can directly yield the hydrochloride salt. | May not be suitable for acid-labile substrates. |

| Trimethyltin Hydroxide | Rapid reaction times (microwave-assisted). | Use of a metal-organic reagent. |

While the hydrolysis of the ester group itself does not typically introduce a new stereocenter, the stereochemical integrity of the existing chiral centers in the piperidine ring must be maintained. The choice of hydrolytic conditions is crucial to prevent epimerization, which is the inversion of a stereocenter.

Epimerization at the carbon adjacent to the carboxylate group can occur under basic conditions through the formation of an enolate intermediate. To mitigate this, reaction conditions such as lower temperatures and carefully controlled reaction times can be employed. For some substituted piperidines, epimerization can be intentionally induced to obtain the thermodynamically more stable diastereomer. nih.govescholarship.org For example, treatment with potassium tert-butoxide can be used to epimerize piperidine esters. nih.gov

In the context of synthesizing stereochemically pure this compound, it is essential that the hydrolysis step proceeds without affecting the stereochemistry established during the formation of the piperidine ring.

Hydrogenation Strategies for Piperidine Ring Formation

A primary and efficient method for constructing the piperidine skeleton is through the hydrogenation of a corresponding pyridine (B92270) precursor. This dearomatization reaction is a powerful tool in heterocyclic chemistry.

The catalytic hydrogenation of pyridine derivatives is a widely used method for the synthesis of piperidines. asianpubs.org This process typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring.

Various catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. asianpubs.org The choice of catalyst can significantly influence the reaction conditions required, such as temperature and pressure. For instance, platinum oxide (PtO2), also known as Adams' catalyst, is a mild and effective catalyst for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid at room temperature under moderate hydrogen pressure. asianpubs.org The acidic solvent enhances the activity of the catalyst. asianpubs.org Similarly, rhodium on a support like alumina (B75360) or carbon has been shown to be effective for hydrogenating pyridylcarboxylic acids in aqueous ammonia. google.com

The hydrogenation of nicotinic acid (a pyridine-3-carboxylic acid) to nipecotic acid (piperidine-3-carboxylic acid) has been successfully achieved using a 5% rhodium on alumina catalyst at room temperature and low hydrogen pressure. google.com This highlights the feasibility of hydrogenating the pyridine ring without reducing the carboxylic acid group.

Achieving high stereoselectivity in the hydrogenation of substituted pyridines is a significant challenge due to the stability of the aromatic ring and the potential for catalyst poisoning by the nitrogen heteroatom. rsc.org The design of chiral ligands for transition metal catalysts is a key strategy to induce enantioselectivity and diastereoselectivity.

For the asymmetric hydrogenation of N-heteroaromatics, iridium, ruthenium, rhodium, and palladium complexes with chiral ligands have shown considerable success. rsc.org The development of novel chiral pyridine-derived ligands with rigid frameworks can minimize steric hindrance near the metal center while creating a well-defined chiral environment, leading to both high reactivity and stereoselectivity. nih.gov

In some cases, the substrate itself can direct the stereochemical outcome of the hydrogenation. Chiral auxiliaries attached to the pyridine ring can effectively control the facial selectivity of the hydrogenation. For example, oxazolidinone-substituted pyridines undergo diastereoselective hydrogenation due to the steric bulk of the auxiliary, which directs the approach of hydrogen to the less hindered face of the pyridine ring. nih.gov

Table 2: Common Catalysts for Pyridine Hydrogenation

| Catalyst | Support | Typical Conditions |

| Platinum Oxide (PtO2) | - | Room temperature, 50-70 bar H2, glacial acetic acid asianpubs.org |

| Palladium on Carbon (Pd/C) | Carbon | Varied, can be effective at moderate temperatures and pressures ethz.ch |

| Rhodium on Alumina (Rh/Al2O3) | Alumina | Room temperature, 2 atm H2, water google.com |

| Ruthenium on Carbon (Ru/C) | Carbon | Often requires higher temperatures and pressures ethz.ch |

The diastereoselectivity of pyridine hydrogenation is highly sensitive to various reaction parameters, including the solvent, the presence of acids or other additives, temperature, and hydrogen pressure.

The choice of solvent can have a significant impact on the reaction. For instance, in the hydrogenation of certain oxazolidinone-substituted pyridines, a mixture of THF and water was found to give the best results. nih.gov The presence of a strong Brønsted acid, such as hydrochloric acid, can be essential for activating the pyridine ring towards reduction. nih.gov In contrast, weak acids may lead to the formation of undesired byproducts. nih.gov

Temperature can also play a crucial role in controlling diastereoselectivity. ethz.ch Often, lower temperatures favor higher diastereoselectivity, although this can also lead to longer reaction times. The catalyst itself is a decisive factor; palladium catalysts have shown high activity and diastereoselectivity in the hydrogenation of some pyridine rings. ethz.ch

For the synthesis of cis-disubstituted piperidines, hydrogenation of the corresponding pyridines often yields the cis isomer as the major product. nih.govwhiterose.ac.uk This outcome is generally favored under thermodynamic control. Subsequent epimerization can then be employed to access the trans diastereomer if desired. nih.govwhiterose.ac.uk

Transfer Hydrogenation Approaches

Transfer hydrogenation represents a powerful and versatile method for the N-methylation of piperidine derivatives. This approach utilizes hydrogen transfer from a donor molecule to a substrate, often facilitated by a metal catalyst, and circumvents the need for high-pressure gaseous hydrogen.

Reductive Amination with Formaldehyde (B43269) and Formic Acid

A classic and widely used form of transfer hydrogenation for N-methylation is the Eschweiler-Clarke reaction. This one-pot procedure involves the reaction of a primary or secondary amine with an excess of formaldehyde and formic acid. youtube.com In the context of synthesizing this compound, the secondary amine of the piperidine ring reacts with formaldehyde to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary N-methyl amine, releasing carbon dioxide in the process. youtube.com

This methodology is highly efficient for producing N-methylated amines. organic-chemistry.org Recent advancements have adapted this reaction to continuous flow platforms, which can improve safety and process control. For instance, the reductive amination of a related compound, methylpipecolinate, was successfully performed in a flow setup using formaldehyde and formic acid. unibe.ch In some variations, paraformaldehyde can be used as the formaldehyde source in a one-pot hydrogenation and methylation process. google.com

Table 1: Conditions for Reductive Amination via Eschweiler-Clarke Reaction

| Starting Material | Reagents | Reducing Agent | Solvent | Key Features | Ref. |

|---|---|---|---|---|---|

| Secondary Amine | Formaldehyde | Formic Acid | Typically None or Water | Classic, high-yield N-methylation | youtube.com |

| Methylpipecolinate | Formaldehyde | Formic Acid | Water | Adapted to continuous flow synthesis | unibe.ch |

Novel Transfer Hydrogenation Systems for N-Methylation

Beyond the traditional Eschweiler-Clarke reaction, novel catalytic systems have been developed for N-methylation via transfer hydrogenation, offering milder conditions and alternative C1 sources. One such strategy employs methanol as both the hydrogen source and the methylating reagent, catalyzed by an iridium complex. nih.gov This autotandem catalysis approach involves the transfer hydrogenation of an intermediate imine formed in situ, providing high yields of the N-methylated product. nih.gov

Rhodium-catalyzed transfer hydrogenation has also emerged as a powerful tool, particularly for the asymmetric synthesis of chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn These methods can incorporate N-alkylation steps within the reaction sequence, allowing for the creation of various N-substituted piperidines with high enantioselectivity. dicp.ac.cn Another innovative system utilizes a formic acid/N-methylpiperidine mixture as a versatile hydrogen donor for the asymmetric transfer hydrogenation of imines, demonstrating high activity. researchgate.net

Table 2: Comparison of Novel Transfer Hydrogenation Systems

| Catalyst System | C1 Source | Hydrogen Donor | Key Advantages | Ref. |

|---|---|---|---|---|

| [CpIr(2,2'-bpyO)(H₂O)] | Methanol | Methanol | Uses methanol as both C1 and H₂ source | nih.gov |

| Rhodium-Cp complexes | (Pre-existing) | Formic acid/triethylamine | Enables asymmetric synthesis of chiral piperidines | dicp.ac.cn |

N-Alkylation of Piperidine-3-carboxylic Acid Derivatives

Direct N-alkylation is a straightforward and fundamental method for synthesizing this compound. This approach involves the reaction of a piperidine-3-carboxylic acid derivative, typically an ester to protect the carboxyl group, with a methylating agent.

The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Methyl iodide (MeI) is a frequently used methylating agent, though others like dimethyl sulfate (B86663) can also be employed. researchgate.netgoogle.com A specific procedure for the N-alkylation of a nipecotic acid (piperidine-3-carboxylic acid) derivative involves using sodium carbonate and sodium iodide in acetone. biorxiv.org The choice of reagents and conditions can be optimized to achieve high yields and minimize the formation of quaternary ammonium (B1175870) salt byproducts. researchgate.net

Table 3: Representative Conditions for N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature | Key Considerations | Ref. |

|---|---|---|---|---|---|

| Alkyl bromide/iodide | None/KHCO₃ | Acetonitrile | Room Temp to 70°C | Slow addition of alkyl halide is recommended | researchgate.net |

| Alkylating agent | K₂CO₃ or NaH | Dry DMF | 0°C to Room Temp | NaH requires anhydrous conditions | researchgate.net |

| Alkyne Propargyl Bromide | Na₂CO₃ / NaI | Acetone | Reflux | Used for N-alkylation with alkyne groups | biorxiv.org |

Ring-Forming Reactions and Cyclization Methods

An alternative to modifying a pre-existing piperidine ring is to construct the 1-methylpiperidine (B42303) scaffold through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors and are fundamental in creating diverse piperidine structures.

Reductive Cyclization Strategies

Reductive cyclization involves the formation of the piperidine ring through a reduction-induced intramolecular reaction. These strategies can be highly effective for creating substituted piperidines. For example, a highly substituted N-hydroxy piperidine can be synthesized via the intramolecular reductive cyclization of a 1-Keto-5-ketoxime precursor. researchgate.net

Another powerful strategy involves a sequence of oxidative ring cleavage followed by a ring-closing reaction. In this approach, a cyclic olefin, such as a substituted cyclopentene, is first cleaved oxidatively to form a diformyl intermediate. This intermediate then undergoes a double reductive amination with a primary amine (such as methylamine) to close and expand the ring, forming the desired piperidine scaffold. nih.gov This method allows for stereocontrolled synthesis of the final heterocyclic product. nih.gov Intramolecular reductive hydroamination/cyclization cascades of alkynes also serve as a viable route for piperidine synthesis. nih.gov

Table 4: Examples of Reductive Cyclization Strategies

| Precursor Type | Key Transformation | Reagents | Resulting Scaffold | Ref. |

|---|---|---|---|---|

| 1-Keto-5-ketoxime | Intramolecular Reductive Cyclization | (Not specified) | N-Hydroxy Piperidine | researchgate.net |

| Substituted Cyclopentenes | Oxidative Cleavage / Reductive Amination | OsO₄/NMO, NaIO₄, NaBH₃CN | Functionalized Piperidines | nih.gov |

Multicomponent Reaction Approaches to Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for synthesizing complex molecular scaffolds like piperidines. nih.govresearchgate.net These reactions offer significant advantages in terms of atom economy, simplicity, and the ability to generate molecular diversity. researchgate.net

The synthesis of highly functionalized piperidines can be achieved through one-pot domino reactions involving β-ketoesters, aromatic aldehydes, and various amines. researchgate.net These reactions can be catalyzed by various agents, including TMSI or even biocatalysts. researchgate.netrsc.org For instance, an immobilized lipase (B570770) has been successfully used to catalyze a multicomponent reaction to produce valuable piperidine derivatives in very good yields. rsc.org While these methods may not directly yield this compound, they provide a powerful and flexible platform for constructing the core piperidine ring, which can then be further functionalized to obtain the target molecule. researchgate.net

Table 5: Multicomponent Reactions for Piperidine Scaffold Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Key Feature | Ref. |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Acetoacetate ester | Immobilized Lipase (CALB) | Biocatalytic, reusable catalyst system | rsc.org |

| β-ketoesters | Aromatic aldehydes | Aromatic amines | TMSI | Efficient one-pot domino reaction | researchgate.net |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods to obtain enantiomerically pure forms of this compound is of significant interest. Strategies for achieving this include enzymatic kinetic resolution and asymmetric synthesis starting from chiral precursors.

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely used technique for the separation of racemates. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the product. For carboxylic acids and their derivatives, lipases are commonly employed for their ability to selectively hydrolyze or esterify one enantiomer.

While a specific protocol for the enzymatic resolution of racemic this compound is not extensively detailed in the cited literature, the principles of this methodology are well-established for similar structures. For instance, the kinetic resolution of racemic carboxylic acids has been successfully achieved using lipases such as Candida antarctica lipase B (CAL-B) or lipases from Pseudomonas species. nih.gov

A plausible enzymatic resolution strategy for (±)-1-methylpiperidine-3-carboxylic acid could involve the selective esterification of one enantiomer in the presence of an alcohol and a lipase. The resulting mixture would contain the ester of one enantiomer and the unreacted carboxylic acid of the other, which could then be separated by standard chromatographic techniques. The enantiomeric excess (ee) of the resolved products is a critical measure of the success of the resolution.

Table 1: Potential Enzymes for Kinetic Resolution of Piperidine Carboxylic Acids

| Enzyme | Source Organism | Typical Reaction Catalyzed |

| Candida antarctica Lipase B (CAL-B) | Candida antarctica | Esterification, Hydrolysis |

| Pseudomonas fluorescens Lipase (PFL) | Pseudomonas fluorescens | Esterification, Hydrolysis |

| Candida rugosa Lipase (CRL) | Candida rugosa | Esterification, Hydrolysis |

Asymmetric Synthesis:

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly through an asymmetric route. This often involves the use of chiral starting materials, catalysts, or auxiliaries to control the stereochemical outcome of the reaction.

One potential asymmetric route to a specific enantiomer of this compound could start from a chiral precursor, such as an enantiopure amino acid. For example, the synthesis of chiral piperidine derivatives has been achieved through multi-step sequences involving asymmetric Michael additions or diastereoselective cyclizations. While a direct synthesis for the target molecule is not explicitly provided in the search results, the synthesis of related chiral piperidine-3-carboxylic acid derivatives has been reported, often employing protecting group strategies and stereocontrolled ring-closure reactions.

Another approach is the use of biocatalysis, such as transaminases, for the asymmetric synthesis of chiral amines, which can then be further elaborated. For instance, (R)-3-aminopiperidine derivatives have been synthesized using a transaminase-catalyzed process, highlighting the potential of enzymatic methods in establishing the desired stereocenter early in the synthetic sequence. scispace.com

Formation and Utility of Hydrochloride Salts in Synthetic Procedures

In organic synthesis, basic compounds like this compound are often converted to their salt forms, most commonly the hydrochloride salt, to improve their physical properties and facilitate their use in subsequent reactions.

Formation of Hydrochloride Salts:

The formation of this compound hydrochloride is a straightforward acid-base reaction. Typically, the free base form of the compound, dissolved in a suitable organic solvent such as diethyl ether, ethanol, or dichloromethane, is treated with a solution of hydrogen chloride (HCl). The HCl can be in the form of a gas, a solution in an organic solvent like dioxane, or an aqueous solution. whiterose.ac.ukgoogle.com The resulting hydrochloride salt, being less soluble in the organic solvent, often precipitates out and can be isolated by filtration.

For example, the removal of a tert-butyloxycarbonyl (Boc) protecting group from a piperidine nitrogen atom using HCl in dioxane directly yields the piperidine hydrochloride salt. whiterose.ac.uk This method is advantageous as it combines deprotection and salt formation into a single step.

Utility in Synthetic Procedures:

The conversion of this compound to its hydrochloride salt offers several advantages in a synthetic workflow:

Improved Handling and Stability: Hydrochloride salts are typically crystalline solids with higher melting points and greater stability compared to their free base counterparts. This makes them easier to handle, weigh, and store.

Enhanced Purification: The crystalline nature of hydrochloride salts facilitates purification by recrystallization, allowing for the removal of impurities that may be difficult to separate from the free base.

Solubility Modification: The salt form can alter the solubility profile of the compound. While the free base may be more soluble in nonpolar organic solvents, the hydrochloride salt is often more soluble in polar solvents, including water. This property can be exploited in extraction and purification steps.

Reaction Control: In subsequent reactions, using the hydrochloride salt can prevent unwanted side reactions that might be caused by the basicity of the free amine. The amine can be liberated in situ by the addition of a base if its nucleophilicity is required for the reaction.

Table 2: Properties of this compound and its Hydrochloride Salt

| Compound | Form at Room Temperature | Typical Solubility |

| This compound | Solid or oil | Good in many organic solvents |

| This compound Hydrochloride | Crystalline solid | Soluble in polar solvents like water and alcohols |

Chemical Transformations and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for numerous chemical modifications, including esterification, amide bond formation, reduction, and oxidation.

Esterification Reactions for Prodrug Development and Chemical Transformations

Esterification of the carboxylic acid group in 1-methylpiperidine-3-carboxylic acid is a common strategy, particularly in the development of prodrugs. uobabylon.edu.iquomustansiriyah.edu.iq Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. nih.gov Converting a carboxylic acid to an ester can enhance properties such as membrane permeability and oral absorption by masking the polar, ionizable carboxyl group. blumberginstitute.org

The synthesis of esters from carboxylic acids is a fundamental transformation. For instance, the methyl ester, methyl 1-methylpiperidine-3-carboxylate, can be synthesized through standard acid-catalyzed esterification (Fischer esterification) using methanol (B129727). nih.gov This transformation is crucial for creating derivatives that can be more easily purified or used in subsequent chemical reactions. The conversion to an ester is often employed to improve a drug's solubility and pharmacokinetic profile. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant | Reagent/Catalyst | Product | Purpose |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 1-methylpiperidine-3-carboxylate | Chemical intermediate, Prodrug moiety |

Amide Bond Formation via Peptide Coupling Reagents

The formation of an amide bond from the carboxylic acid is another pivotal transformation, frequently utilized in the synthesis of biologically active molecules. nih.gov This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. uni-kiel.deresearchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uni-kiel.de These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with an amine to form the corresponding amide. This methodology allows for the synthesis of a wide array of 1-methylpiperidine-3-carboxamides. nih.gov Recent advancements have also explored greener, one-pot methods that avoid traditional coupling reagents. rsc.org

Table 2: Common Peptide Coupling Reagents and Conditions

| Coupling Reagent | Additive (optional) | Solvent | General Conditions |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature |

| HATU | DIPEA (N,N-Diisopropylethylamine) | Dimethylformamide (DMF) | Room temperature |

Reduction of the Carboxylic Acid Group to Alcohols

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (1-methylpiperidin-3-yl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing carboxylic acids to their corresponding alcohols. The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another suitable reagent is borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), which also reduces carboxylic acids to alcohols.

The resulting alcohol, (1-methylpiperidin-3-yl)methanol, serves as a valuable synthetic intermediate for further functionalization, such as the introduction of new substituents through esterification or etherification of the hydroxyl group.

Table 3: Reagents for the Reduction of Carboxylic Acids

| Reducing Agent | Solvent | Typical Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Primary alcohol |

Oxidation Reactions and Their Products

While the carboxylic acid group is already in a high oxidation state, oxidation reactions can target other parts of the this compound molecule. The tertiary amine and the piperidine (B6355638) ring itself can be susceptible to oxidation under specific conditions. For example, oxidation of the N-methyl group is possible. More commonly, oxidation of the piperidine ring can occur, particularly at the carbon atoms alpha to the nitrogen.

Oxidation of N-alkyl piperidines can lead to the formation of lactams (cyclic amides). researchgate.net For instance, oxidation of 1-methylpiperidine (B42303) derivatives can yield piperidones. The regioselectivity of this oxidation (i.e., whether it occurs at the C2 or C6 position) can be influenced by the presence of other substituents on the ring. researchgate.net Reagents like mercuric acetate-EDTA have been used for such transformations. researchgate.net

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen atom in this compound is a site for several chemical reactions. One important transformation is the formation of the N-oxide by treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. acs.org The resulting N-oxide is a key intermediate that can facilitate further functionalization of the piperidine ring, particularly at the alpha-carbon positions. acs.org

Another potential reaction at the nitrogen center is N-demethylation. This process removes the methyl group, converting the tertiary amine to a secondary amine (piperidine-3-carboxylic acid). This transformation can be achieved using various reagents, such as phosgene (B1210022) or its derivatives, followed by hydrolysis. The resulting secondary amine provides a new handle for introducing different N-substituents.

Functionalization of the Piperidine Ring System

Direct functionalization of the C-H bonds of the piperidine ring is a modern and powerful strategy for creating complex derivatives. researchgate.net These reactions allow for the introduction of new substituents at specific positions on the ring (C2, C3, or C4). The site-selectivity of C-H functionalization is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov

For N-alkyl piperidines, strategies have been developed for selective functionalization at the alpha-position (the carbon adjacent to the nitrogen). acs.org This can be achieved through the formation of an iminium ion intermediate, which is then trapped by a nucleophile. acs.org This approach has been used for alkylation, azinylation, and trifluoromethylation of the piperidine ring. acs.org While direct C-H functionalization at the C3 position is challenging due to electronic effects, indirect methods have been developed. researchgate.netnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₃NO₂ |

| Methyl 1-methylpiperidine-3-carboxylate | C₈H₁₅NO₂ |

| Ethyl 1-methylpiperidine-3-carboxylate | C₉H₁₇NO₂ |

| (1-methylpiperidin-3-yl)methanol | C₇H₁₅NO |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) | C₁₀H₁₅F₆N₆OP |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O |

| Lithium aluminum hydride | AlH₄Li |

| Borane | BH₃ |

Advanced Derivatization for Enhanced Chemical and Biological Properties

Advanced derivatization of this compound is a targeted effort to address potential liabilities and enhance desired attributes. The primary goals of these modifications are to improve drug-like properties, including metabolic stability, bioavailability, and target interaction, while minimizing off-target effects.

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a widely utilized strategy in drug design where a functional group is substituted with another group that has similar steric and electronic properties, with the aim of retaining or improving biological activity while favorably altering other characteristics. The carboxylic acid group in this compound is a key pharmacophoric element, but it can also contribute to poor membrane permeability and metabolic liabilities. drughunter.com

Several bioisosteres for the carboxylic acid moiety have been explored in medicinal chemistry, and these can be broadly categorized as acidic and non-acidic replacements.

Acidic Bioisosteres:

Tetrazoles: The 5-substituted-1H-tetrazole ring is a classic bioisostere for a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, allowing it to maintain similar ionic interactions with biological targets. drughunter.com The replacement of the carboxylic acid in this compound with a tetrazole ring can lead to derivatives with increased lipophilicity, which may enhance membrane permeability. Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways that target carboxylic acids. drughunter.com

Acyl Sulfonamides: These functional groups can also mimic the acidic nature of a carboxylic acid and have been successfully employed to improve the pharmacokinetic profiles of drug candidates. The sulfonamide moiety can engage in similar hydrogen bonding interactions as a carboxylate.

Hydroxamic Acids and other Acidic Heterocycles: A variety of other acidic heterocyclic systems, such as 1,2,4-oxadiazol-5(4H)-ones and 3-hydroxyisoxazoles, can serve as carboxylic acid bioisosteres. The choice of a specific bioisostere is often context-dependent and requires empirical evaluation to determine the optimal balance of properties for a given biological target.

The following table summarizes key properties of common carboxylic acid bioisosteres relevant to the derivatization of this compound.

| Bioisostere | Representative Structure | Approximate pKa | Key Physicochemical Properties |

| Carboxylic Acid | -COOH | ~4-5 | Planar, acts as H-bond donor and acceptor |

| Tetrazole | -CN4H | ~4.5-5 | Aromatic, more lipophilic than COOH |

| Acyl Sulfonamide | -CONHSO2R | ~3-5 | Tetrahedral geometry, strong H-bond acceptor |

| 1,2,4-Oxadiazol-5(4H)-one | -C3H2N2O2 | ~5-7 | Planar, heterocyclic |

| 3-Hydroxyisoxazole | -C3H2NO2 | ~4-5 | Planar, aromatic-like |

Strategies for Modulating Metabolic Stability

Modifications to Mitigate N-Demethylation:

The N-methyl group of the piperidine ring is susceptible to cytochrome P450 (CYP)-mediated N-demethylation. This metabolic pathway can lead to the formation of the corresponding secondary amine, which may have a different pharmacological profile or be further metabolized. To block this metabolic route, several strategies can be employed:

Introduction of Steric Hindrance: Flanking the N-methyl group with bulky substituents can sterically hinder the approach of CYP enzymes, thereby reducing the rate of N-demethylation.

Electronic Modulation: Replacing the methyl group with an electron-withdrawing group can decrease the electron density on the nitrogen atom, making it less susceptible to oxidative metabolism.

Deuteration: Replacing the hydrogen atoms of the methyl group with deuterium (B1214612) can strengthen the C-D bond compared to the C-H bond (the kinetic isotope effect). This can significantly slow down the rate of CYP-mediated bond cleavage and thus reduce N-demethylation.

Modifications to Mitigate Carboxylic Acid Metabolism:

The carboxylic acid group can undergo conjugation reactions, most notably glucuronidation, to form acyl glucuronides. These metabolites can sometimes be chemically reactive and have been implicated in idiosyncratic drug toxicities. semanticscholar.org Strategies to circumvent this include:

Bioisosteric Replacement: As discussed in the previous section, replacing the carboxylic acid with a bioisostere that is not a substrate for UDP-glucuronosyltransferases (UGTs) is a primary strategy to avoid acyl glucuronide formation. drughunter.com

Prodrug Approaches: Conversion of the carboxylic acid to an ester or amide prodrug can mask this functional group from metabolic enzymes. The prodrug is then ideally cleaved in vivo to release the active carboxylic acid. However, the stability of the prodrug must be carefully optimized.

The following table outlines strategies to enhance the metabolic stability of this compound.

| Metabolic Liability | Site of Metabolism | Derivatization Strategy | Rationale |

| N-Demethylation | N-Methyl Group | Introduction of steric bulk near the N-methyl group | Hinders CYP enzyme access |

| N-Demethylation | N-Methyl Group | Replacement of methyl with an electron-withdrawing group | Reduces nitrogen's susceptibility to oxidation |

| N-Demethylation | N-Methyl Group | Deuteration of the methyl group | Slows rate of C-H bond cleavage (Kinetic Isotope Effect) |

| Acyl Glucuronidation | Carboxylic Acid | Replacement with a tetrazole or other bioisostere | Bioisostere is not a substrate for UGT enzymes |

| Acyl Glucuronidation | Carboxylic Acid | Conversion to an ester or amide prodrug | Masks the carboxylic acid from metabolic conjugation |

By employing these advanced derivatization strategies, medicinal chemists can systematically address the potential shortcomings of this compound, leading to the development of analogs with enhanced chemical and biological properties suitable for further investigation as potential therapeutic agents.

Applications in Complex Organic Synthesis and Material Science

Role as a Core Building Block in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals due to its ability to confer desirable properties such as aqueous solubility and the capacity to interact with biological targets. 1-Methylpiperidine-3-carboxylic acid, as a derivative, is explored for its potential as a foundational element in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The parent compound, piperidine-3-carboxylic acid (known as nipecotic acid), is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake. mdpi.comnih.gov Specifically, D-Nipecotic acid is a known building block for the synthesis of (R)-Tiagabine, a drug that enhances the neurotransmission of GABA, the primary inhibitory neurotransmitter in the brain. mdpi.com Given that the piperidine-3-carboxylic acid skeleton is crucial for this neuroactivity, the 1-methyl derivative is recognized as a key precursor for developing new analogues and derivatives aimed at modulating central nervous system (CNS) targets. The N-methylation can alter properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and receptor interaction. nih.gov

In medicinal chemistry, piperidine-based carboxylic acids are considered valuable heterocyclic amino acids that can act as mimics for natural amino acids like proline. mdpi.com This mimicry is instrumental in the design of peptidomimetics, which are compounds that imitate the structure and function of peptides but have improved stability and bioavailability. The constrained cyclic structure of this compound can be incorporated into peptide backbones to induce specific secondary structures or to serve as a scaffold for positioning side chains to interact with enzyme active sites, such as those in proteases. mdpi.com For instance, the proline peptidomimetic faldaprevir (B607408) has been used in the treatment of hepatitis, highlighting the therapeutic potential of this class of molecules. mdpi.com The use of such building blocks is a key strategy in the synthesis of novel protease inhibitors. ku.edunih.gov

The piperidine scaffold is a common feature in many analgesic and anti-inflammatory agents. While direct synthesis of commercial drugs from this compound is not widely documented in the provided sources, its structural motifs are relevant. For example, research into new analgesic and anti-inflammatory drugs has explored piperazine (B1678402) derivatives, which share a six-membered heterocyclic amine structure. nih.gov The development of novel carboxylic acid derivatives continues to be an active area of research for creating new therapeutic agents to treat inflammation. mdpi.comnih.gov As a readily available chemical building block, this compound represents a potential starting material for the synthesis of new chemical entities in this therapeutic area.

Utilization in Agrochemical Research and Development

The search for novel fungicides and pesticides is a critical area of agrochemical research. Piperidine-containing compounds have demonstrated significant potential in this field. Research has shown that incorporating a piperidine fragment into certain molecular structures can significantly enhance their fungicidal activity. mdpi.com

Recent studies have focused on synthesizing novel thiosemicarbazide (B42300) derivatives containing piperidine fragments and testing their efficacy against various plant pathogens. The findings indicate that the piperidine moiety plays a crucial role in the biological activity of these compounds. mdpi.com

| Pathogen | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Pythium aphanidermatum | Thiosemicarbazide with piperidine | Activity (EC50 = 1.6 μg/mL) was found to be superior to the commercial fungicide azoxystrobin. | mdpi.com |

| Rhizoctonia solani | Thiosemicarbazide with piperidine | A derivative showed an EC50 value of 9.6 μg/mL, demonstrating potent activity. | mdpi.com |

| Sclerotinia sclerotiorum | Piperidine-containing thymol (B1683141) derivatives | A synthesized compound exhibited excellent in vivo curative and protective efficacy of over 98%. | nih.gov |

These results underscore the importance of the piperidine scaffold, and by extension derivatives like this compound, as a core component in the design of new, effective fungicides for crop protection. mdpi.comnih.gov

Application in Specialty Chemical Synthesis

Beyond its direct application in bioactive compounds, this compound is a valuable intermediate in specialty chemical synthesis. It is commercially available as a chemical building block for organic synthesis, providing a versatile scaffold for creating more complex molecules. An interesting application for related methylpiperidine derivatives is in the field of peptide synthesis. Specifically, 4-methylpiperidine (B120128) has been studied as a less toxic and more efficient alternative to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis. researchgate.netscielo.org.mx This demonstrates the utility of the N-methylpiperidine core in specialized, high-value chemical processes.

Development of Novel Heterocyclic Systems Incorporating the this compound Motif

A significant application of this compound and its parent compound is in the construction of more complex, novel heterocyclic systems. These new systems can serve as scaffolds for drug discovery and material science. A prime example is the use of piperidine-3-carboxylic acid derivatives to synthesize novel pyrazole (B372694) systems. mdpi.comnih.gov

The synthesis involves a multi-step process:

Activation: The carboxylic acid of an N-protected piperidine-3-carboxylic acid is activated. nih.gov

Condensation: The activated acid is reacted with a reagent like Meldrum's acid, followed by methanolysis to form a β-keto ester. nih.gov

Cyclization: The resulting β-keto ester is then treated with a hydrazine (B178648) derivative to form the pyrazole ring system. mdpi.com

This synthetic strategy allows for the creation of chiral building blocks where the piperidine ring is fused or appended to other heterocyclic cores, greatly expanding the chemical diversity accessible for screening and development programs. mdpi.comnih.gov

Pharmacological and Biological Investigations of 1 Methylpiperidine 3 Carboxylic Acid Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 1-methylpiperidine-3-carboxylic acid and its structural analogs primarily exert their effects by modulating neurotransmitter systems, most notably through the inhibition of GABA transporters. This action increases the concentration of GABA, the primary inhibitory neurotransmitter in the brain, in the synaptic cleft, thereby enhancing GABAergic transmission.

The core structure of piperidine-3-carboxylic acid is a potent inhibitor of both neuronal and glial GABA uptake. nih.gov Compounds such as nipecotic acid, and the structurally related guvacine (B1672442) and arecaidine (B1214280), function as substrates for the GABA transporters (GATs). nih.govnih.gov By binding to the transporter proteins, they competitively inhibit the reuptake of GABA from the synaptic cleft. embopress.org

The mechanism involves the piperidine (B6355638) ring and the carboxylic acid group interacting with key residues in the transporter's binding pocket. nih.gov The carboxylic acid function of these inhibitors typically binds to a sodium ion and forms hydrogen bonds with amino acid residues such as Tyrosine (Tyr140 in GAT1), while the amino group forms another network of hydrogen bonds. uni-muenchen.de This binding at the S1 site mimics the natural substrate, GABA, allowing these compounds to effectively block the transporter's function. uni-muenchen.de Arecaidine, the unsaturated analog of this compound, has been shown to inhibit the uptake of GABA in slices of the cat central nervous system. nih.gov

Table 1: Inhibitory Activity of Piperidine-3-Carboxylic Acid Analogs on GABA Transporters

| Compound | Target | Activity Metric | Reported Value | Comment |

|---|---|---|---|---|

| (R)-Nipecotic Acid | hGAT-1 | IC₅₀ | ~6.5 µM | Parent compound, potent inhibitor. nih.gov |

| Guvacine | GAT-1 | IC₅₀ | ~12 µM | Unsaturated, N-demethylated analog. nih.gov |

| Arecaidine | GABA Uptake | - | Potent Inhibitor | N-methylated analog of guvacine. nih.govmedchemexpress.com |

| Tiagabine (B1662831) | hGAT-1 | IC₅₀ | 0.07 µM | Lipophilic derivative of (R)-nipecotic acid. nih.govbenthamdirect.com |

A key feature of nipecotic acid and its close analogs is their high selectivity for GABA transporters over GABA receptors (GABA-A and GABA-B). nih.gov This selectivity is crucial, as it allows for the modulation of GABA levels without directly activating or blocking the postsynaptic receptors, which could lead to a different pharmacological profile. Studies have shown that this class of heterocyclic GABA uptake inhibitors generally possesses no significant affinity for GABA receptors. nih.gov This specificity ensures that their primary mechanism of action is the enhancement of existing GABAergic signals by prolonging the presence of GABA in the synapse.

Exploration of Therapeutic Potential in Neurological Disorders

By inhibiting GABA reuptake, derivatives of the piperidine-3-carboxylic acid scaffold can potentiate inhibitory neurotransmission, a strategy that holds therapeutic value for several neurological disorders characterized by neuronal hyperexcitability. nih.govacs.org The most established application is in the treatment of epilepsy. benthamdirect.com Tiagabine, a lipophilic derivative of (R)-nipecotic acid, is an approved anticonvulsant medication used for the adjunctive treatment of partial seizures. nih.gov

The therapeutic potential extends to other conditions. Preclinical studies have shown that GAT-1 inhibitors can be effective in models of anxiety, depression, and pain. acs.org The enhancement of GABAergic tone can produce anxiolytic and analgesic effects. Because GABA transporters are implicated in various neurological and neurodegenerative diseases, they remain a promising target for the rational design of new therapeutic ligands. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies have been pivotal in transforming the simple piperidine-3-carboxylic acid scaffold into highly potent and selective drug candidates. Even minor structural changes to compounds like nipecotic acid and guvacine can lead to a significant loss of activity, highlighting the specific requirements of the transporter's binding site. nih.gov

Key SAR findings indicate that attaching large, lipophilic moieties to the nitrogen atom of the piperidine ring dramatically increases potency and selectivity for the GAT-1 subtype. nih.govbenthamdirect.com This is exemplified by the development of tiagabine, which features a diarylbutenyl substituent on the nipecotic acid nitrogen. nih.gov Conversely, esterification of the carboxylic acid group can shift the molecule's primary target. For instance, ester derivatives of arecaidine, such as arecaidine propargyl ester, lose their GAT inhibitory activity and become potent agonists at muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Shifting the position of a triple bond in the ester side chain of these derivatives can convert the molecule from a muscarinic agonist to a competitive antagonist. nih.gov

Table 2: Structure-Activity Relationships of Arecaidine Ester Derivatives at Muscarinic Receptors

| Compound | Modification | Target | Activity | Potency (-log EC₅₀ or pA₂) |

|---|---|---|---|---|

| Arecaidine Propargyl Ester (APE) | Propargyl ester | M2 (Atria) | Agonist | 8.22 nih.govnih.gov |

| Arecaidine 2-Butynyl Ester | Butynyl ester | M2 (Atria) | Agonist | ~8.2 nih.govnih.gov |

| Arecaidine 2-Hexynyl Ester | Hexynyl ester | M2 (Atria) | Agonist | 6.80 nih.govnih.gov |

| Modified APE Analog | Bulky group on ester chain | M2 | Antagonist | 4.9 - 7.3 nih.gov |

The biological activity of piperidine-3-carboxylic acid derivatives is highly dependent on their stereochemistry. For nipecotic acid, the inhibitory activity on GABA transporters resides almost exclusively in the (R)-enantiomer. nih.gov This stereoselectivity underscores a specific three-dimensional interaction between the inhibitor and the chiral environment of the transporter's binding site. The development of potent GAT inhibitors like tiagabine specifically utilizes the (R)-nipecotic acid core. nih.gov Interestingly, while the (R)-enantiomer is generally more active for GAT-1 inhibitors, studies on derivatives targeting other subtypes have found that the (S)-enantiomer can be more active for mGAT4 inhibitors. biorxiv.org

Enzyme Activity Modulation and Receptor Binding Profiling

The receptor binding profile of this compound and its analogs is characterized by high specificity. The acidic derivatives, such as arecaidine and nipecotic acid, are potent inhibitors of the four known GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. nih.gov Their affinity for GABA-A and GABA-B receptors is negligible. nih.gov

In addition to GATs, arecaidine has been identified as a substrate for the human proton-coupled amino acid transporter 1 (PAT1), indicating another point of interaction within the central nervous system. medchemexpress.com In contrast, ester derivatives of arecaidine show a completely different binding profile, with high affinity for muscarinic acetylcholine M1 and M2 receptors, where they can function as either agonists or antagonists depending on their structure. nih.govnih.gov This demonstrates how functionalization of the core this compound structure can fundamentally alter its receptor binding profile and primary mechanism of action.

Design and Synthesis of Selective Chemical Probes and Inhibitors

The development of selective chemical probes and inhibitors is a cornerstone of chemical biology and drug discovery, enabling the precise interrogation of biological systems. The this compound scaffold represents a promising starting point for the design of such molecules due to the prevalence of the piperidine motif in a vast number of bioactive compounds and approved drugs. The strategic modification of this core structure allows for the systematic exploration of chemical space to achieve high potency and selectivity for a given biological target.

The design of selective probes often begins with an analysis of the target's binding site, aiming to introduce functionalities that can form specific interactions, such as hydrogen bonds or hydrophobic contacts. Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative optimization of a lead compound. For the this compound scaffold, the key points for modification are the carboxylic acid group, the N-methyl group, and the piperidine ring itself.

The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor or acceptor, or participate in salt bridge interactions with the target protein. drugdesign.org Its conversion to amides or esters is a common strategy to modulate these interactions and to alter the physicochemical properties of the molecule, such as its cell permeability. For instance, a library of piperidine-3-carboxamide derivatives was synthesized to target the enzyme Cathepsin K, demonstrating how modifications at this position can lead to potent inhibitors.

The N-methyl group of this compound can also be a key determinant of selectivity. Replacing the methyl group with larger alkyl or aryl substituents can probe for additional binding pockets and introduce new interactions. Synthetic methodologies such as N-alkylation are employed to generate a diverse set of derivatives for biological evaluation.

Furthermore, the piperidine ring can be functionalized to enhance selectivity. While direct functionalization of the ring can be challenging, modern synthetic methods are emerging that allow for selective C-H functionalization of N-alkyl piperidines. This enables the introduction of a wide array of substituents that can be tailored to fit the specific contours of a target's binding site.

The synthesis of a library of derivatives based on the this compound scaffold would typically involve a series of well-established chemical transformations. The carboxylic acid can be activated and coupled with a diverse range of amines or alcohols to generate a library of amides or esters. For example, the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a standard method for amide bond formation. nih.gov

To illustrate the potential of this scaffold, consider the design of inhibitors for a hypothetical enzyme. A series of derivatives could be synthesized where the carboxylic acid is converted to various amides, and the resulting compounds are then tested for their inhibitory activity. The data from such a study could be presented as follows:

| Compound | R Group (Modification of Carboxylic Acid) | Inhibitory Concentration (IC50, µM) | Selectivity vs. Related Enzyme |

|---|---|---|---|

| 1 | -OH (Parent Compound) | >100 | - |

| 2 | -NH-benzyl | 50.2 | 5-fold |

| 3 | -NH-(4-chlorobenzyl) | 15.8 | 20-fold |

| 4 | -NH-(2,4-dichlorobenzyl) | 5.1 | 50-fold |

| 5 | -NH-phenyl | 85.6 | 2-fold |

This hypothetical data illustrates a clear structure-activity relationship, where the addition of a benzylamine (B48309) group improves potency, and further substitution on the aromatic ring with electron-withdrawing groups leads to a significant increase in both potency and selectivity.

In a real-world research campaign, a much larger and more diverse library of compounds would be synthesized and tested. For instance, a diversity-oriented synthesis approach could be employed, starting with a protected piperidine-3-carboxylic acid derivative. This would allow for modifications at both the nitrogen and the carboxylic acid positions. A general synthetic route could involve the initial protection of the piperidine nitrogen, followed by modification of the carboxylic acid, and then deprotection and subsequent N-alkylation or N-arylation to introduce further diversity.

Detailed research findings from studies on related piperidine derivatives have shown that this scaffold can be successfully used to develop potent and selective inhibitors for a range of biological targets. For example, a study on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis identified compounds with potent activity. nih.gov The synthesis of these inhibitors involved the coupling of a piperidine core with various aromatic moieties, and their biological evaluation revealed compounds with IC50 values in the low micromolar range. nih.gov

The following table presents data adapted from this study to illustrate the type of results obtained in the development of such inhibitors:

| Compound ID | Substituent on Piperidine Ring | MenA Inhibition (IC50, µM) | Antibacterial Activity (GIC50, µM) |

|---|---|---|---|

| Analog 8 | Unsubstituted | 88 ± 15 | >200 |

| Analog 9 | para-Fluoro | 22 ± 1.2 | 50 |

| Analog 10 | para-Chloro | 22 ± 0.9 | 10 |

| Analog 11 | para-Bromo | 13 ± 2.6 | 8 |

| Analog 14 | meta-Bromo | 21 ± 3.4 | 25 |

This data demonstrates how systematic modification of the piperidine scaffold can lead to significant improvements in biological activity. The addition of halogens at the para-position of a phenyl substituent resulted in a two- to four-fold improvement in inhibitory activity against the MenA enzyme. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and composition of 1-methylpiperidine-3-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. ipb.pt One-dimensional and two-dimensional NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct types of protons. The proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm). The N-methyl group protons would produce a sharp singlet, while the protons on the piperidine (B6355638) ring would present as a series of complex, overlapping multiplets due to spin-spin coupling.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxyl | -COOH | >10 (broad singlet) | ~175-180 |

| Methine | C3-H | ~2.5-3.0 (multiplet) | ~40-45 |

| Methylene | Ring CH₂ | ~1.5-3.5 (overlapping multiplets) | ~20-60 |

| Methyl | N-CH₃ | ~2.2-2.8 (singlet) | ~45 |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The compound has an exact molecular weight of 143.18 g/mol . sigmaaldrich.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 143.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. ESI is particularly useful, often showing protonated ([M+H]⁺ at m/z 144.1) or sodiated ([M+Na]⁺ at m/z 166.1) adducts. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of carboxylic acids includes the loss of a hydroxyl group ([M-OH]⁺, m/z 126) or the entire carboxyl group ([M-COOH]⁺, m/z 98). libretexts.org Cleavage of the piperidine ring, particularly alpha-cleavage adjacent to the nitrogen atom, is also a common fragmentation pathway for N-substituted piperidines. libretexts.org Analysis of these fragment ions helps to confirm the presence of the key structural motifs within the molecule.

| Adduct/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.10192 | Protonated molecule |

| [M+Na]⁺ | C₇H₁₃NNaO₂⁺ | 166.08386 | Sodiated adduct |

| [M-H]⁻ | C₇H₁₂NO₂⁻ | 142.08736 | Deprotonated molecule |

| [M-OH]⁺ | C₇H₁₂NO⁺ | 126.09190 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₆H₁₂N⁺ | 98.10000 | Loss of carboxyl group |

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule.

The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is expected in the range of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch will appear between 1760 and 1690 cm⁻¹. libretexts.org Additionally, a C-O stretching vibration is typically observed in the 1320–1210 cm⁻¹ region. spectroscopyonline.com The spectrum will also contain bands for aliphatic C-H stretching from the piperidine ring and the methyl group, usually found between 3000 and 2850 cm⁻¹. libretexts.org

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300–2500 (broad) | O-H stretch | Carboxylic Acid |

| 3000–2850 (medium) | C-H stretch | Alkyl (ring and methyl) |

| 1760–1690 (strong) | C=O stretch | Carboxylic Acid |

| 1320–1210 (medium) | C-O stretch | Carboxylic Acid |

| 1440–1395 (medium) | O-H bend | Carboxylic Acid |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. nih.gov Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector.

Given the polar and zwitterionic nature of the compound, reversed-phase HPLC on a C8 or C18 column is a common starting point. chemrevlett.com To achieve adequate retention and good peak shape, the mobile phase typically requires modification. An acidic aqueous mobile phase (e.g., buffered to a low pH or containing an ion-pairing agent like trifluoroacetic acid) is often used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. Gradient elution, where the proportion of organic solvent (like acetonitrile (B52724) or methanol) is increased over time, is frequently employed to ensure the efficient elution of the compound and any impurities.

Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible but could lack sensitivity and selectivity. More universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (LC-MS) are often preferred for accurate quantification.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV (200-220 nm), ELSD, or Mass Spectrometry (MS) |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. scholaris.ca this compound itself is non-volatile due to the high polarity of the carboxylic acid group and its zwitterionic character. Therefore, direct analysis by GC is not feasible.

To enable GC analysis, the compound must first be converted into a more volatile and thermally stable derivative. lmaleidykla.lt This process, known as derivatization, typically targets the active hydrogen of the carboxylic acid group. colostate.edu Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) or with a reagent like diazomethane (B1218177) to form a methyl ester.

Silylation: Reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt

Once derivatized, the resulting ester or silyl (B83357) derivative can be readily separated and quantified using a standard GC system, often equipped with a nonpolar or medium-polarity capillary column (e.g., a 5% phenyl polysiloxane phase) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). rsc.org

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA (for silylation) or Diazomethane/BF₃-Methanol (for esterification) |

| Column | HP-5, DB-5, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the trace analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and quantifying minute amounts of the analyte in complex mixtures.

The inherent polarity of this compound can pose a challenge for retention on traditional reversed-phase LC columns. To overcome this, derivatization of the carboxylic acid group is a common strategy to decrease its polarity and enhance its retention and ionization efficiency. nih.gov For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid, thereby improving its chromatographic behavior and mass spectrometric response. nih.govresearchgate.net

In a typical LC-MS/MS method for a related piperazine (B1678402) derivative, separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of methanol and water with an ammonium (B1175870) acetate (B1210297) buffer. nih.gov Detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and specificity, allowing for quantification at the nanogram per milliliter level. nih.gov For trace analysis, achieving a low limit of detection (LOD) and limit of quantitation (LOQ) is critical. Methods developed for similar small polar molecules have demonstrated LODs in the low ng/L range after appropriate sample preparation and derivatization. unimi.it

Below is a hypothetical interactive data table summarizing typical LC-MS parameters for the analysis of a derivatized carboxylic acid like this compound, based on methodologies for similar compounds. nih.govunimi.it

| Parameter | Condition |

| Chromatography System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition (MRM) | Precursor Ion > Product Ion (Hypothetical) |

| Limit of Quantitation (LOQ) | 0.2 ng/mL |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance for compounds like this compound, which may exhibit poor chromatographic retention and low ionization efficiency in their native form.

Ion-pair chromatography is a valuable technique for enhancing the retention of polar and ionic compounds like this compound on reversed-phase columns. chromatographyonline.comdiva-portal.org This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. thermofisher.com This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation. diva-portal.org

For a carboxylic acid, which is anionic at neutral pH, a cationic ion-pairing reagent such as a tetraalkylammonium salt (e.g., tetrabutylammonium) would be suitable. chromatographyonline.com The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that need to be optimized to achieve the desired retention and peak shape.

The table below illustrates the effect of an ion-pairing reagent on the retention of a hypothetical acidic analyte.

| Condition | Analyte Retention Time (min) |

| Without Ion-Pairing Reagent | 1.5 |

| With Tetrabutylammonium Hydroxide (B78521) | 6.8 |

To enhance detection sensitivity, particularly for UV or fluorescence detection, derivatization with a chromophoric or fluorophoric reagent is employed. For carboxylic acids, this often involves converting the acid to an ester or amide with a suitable labeling agent. While this compound lacks a strong chromophore, derivatization can introduce one. For instance, pre-column derivatization with a reagent containing a nitroaromatic group can significantly improve UV detectability. unimi.it

Furthermore, derivatization is crucial for improving sensitivity in mass spectrometry. Reagents can be designed to not only improve chromatographic properties but also to enhance ionization efficiency. For example, derivatizing the carboxylic acid can lead to a derivative that is more readily protonated in the ESI source, resulting in a stronger signal and lower detection limits. nih.gov